molecular formula C12H12N4O4S B127945 N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide CAS No. 153312-38-0

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide

Cat. No.: B127945
CAS No.: 153312-38-0
M. Wt: 308.32 g/mol
InChI Key: YIIHPIGMCBQDRD-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide (CAS 153312-38-0) is a chemical compound with the molecular formula C12H12N4O4S and a molecular weight of 308.31 g/mol . This sulfonamide derivative serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its structure features a 4,6-dimethylpyrimidinyl group linked to a 4-nitrobenzenesulfonamide moiety, making it a valuable precursor for further chemical transformations . This compound has demonstrated significant utility in pharmaceutical research. It has been used as a key intermediate in the synthesis of sulfonamide-based compounds, such as in the preparation of N-acyl sulfapyrimidines, which have been explored for their biological activities . The nitro group on the benzene ring can be selectively reduced to an amine, providing a handle for further functionalization and the creation of diverse chemical libraries for biological screening . Please note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions. Key physicochemical properties include a density of approximately 1.472 g/cm³ and a boiling point of 540.8°C at 760 mmHg .

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-8-7-9(2)14-12(13-8)15-21(19,20)11-5-3-10(4-6-11)16(17)18/h3-7H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIHPIGMCBQDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390944
Record name N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153312-38-0
Record name N-(4,6-Dimethylpyrimidin-2-yl)-4-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-NITROBENZENESULFONAMIDE
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Preparation Methods

Base-Mediated Reaction in Polar Solvents

The reaction typically employs a base to neutralize hydrochloric acid (HCl) byproducts. Two predominant approaches exist:

Triethylamine in Dichloromethane
In anhydrous dichloromethane, 4-nitrobenzenesulfonyl chloride (1.0 equiv) reacts with 4,6-dimethyl-2-aminopyrimidine (1.0 equiv) in the presence of triethylamine (1.2 equiv) at 0–5°C. The mixture is stirred for 4–6 hours, followed by aqueous workup to isolate the crude product.

Sodium Hydroxide in Acetone
A patent-published method (US2891949A) uses acetone as the solvent with sodium hydroxide (1.0 equiv) as the base. The reaction proceeds at 25°C for 3 hours, after which the mixture is acidified to pH 5.0 using dilute HCl to precipitate the product.

Table 1: Comparative Reaction Conditions for Classical Synthesis

ParameterTriethylamine MethodSodium Hydroxide Method
SolventDichloromethaneAcetone
BaseTriethylamineSodium Hydroxide
Temperature0–5°C25°C
Reaction Time4–6 hours3 hours
Yield (Crude)75–80%90%
Yield (Purified)70%85%

Alternative Synthesis via Intermediate Protection

To mitigate side reactions, particularly in complex matrices, the amino group of 4,6-dimethyl-2-aminopyrimidine can be temporarily protected. A patented approach (US2891949A) acetylates the amine prior to sulfonamide formation:

Acetylation of 4,6-Dimethyl-2-aminopyrimidine

The aminopyrimidine (1.0 equiv) is refluxed with acetic anhydride (1.5 equiv) in toluene for 2 hours, yielding N-acetyl-4,6-dimethyl-2-aminopyrimidine. This intermediate is isolated via filtration and dried.

Coupling with 4-Nitrobenzenesulfonyl Chloride

The acetylated intermediate reacts with 4-nitrobenzenesulfonyl chloride (1.0 equiv) in pyridine at 50°C for 6 hours. Deprotection is achieved by hydrolyzing the acetyl group with 10% NaOH at 80°C for 1 hour.

Table 2: Intermediate Protection Method Parameters

StepConditionsYield
AcetylationToluene, reflux, 2 hours95%
Sulfonamide FormationPyridine, 50°C, 6 hours78%
Deprotection10% NaOH, 80°C, 1 hour85%

Purification and Crystallization Techniques

Crude N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide is typically purified via recrystallization. Ethanol is the solvent of choice due to its ability to dissolve impurities while selectively crystallizing the product.

Recrystallization Protocol

  • Dissolve the crude product in hot ethanol (10 mL/g) at 70°C.

  • Filter the solution to remove insoluble particulates.

  • Cool the filtrate to 4°C for 12 hours to induce crystallization.

  • Isolate crystals via vacuum filtration and dry at 40°C.

This process enhances purity from ~90% to >98%, as confirmed by HPLC.

Mechanistic and Kinetic Considerations

The reaction mechanism proceeds via a two-step nucleophilic substitution (SN2):

  • Formation of the Sulfonate Intermediate :
    The amine attacks the sulfonyl chloride, displacing chloride and forming a tetrahedral intermediate.

    RNH2+ArSO2ClRN(H)SO2Ar+HCl\text{RNH}_2 + \text{ArSO}_2\text{Cl} \rightarrow \text{RN(H)SO}_2\text{Ar} + \text{HCl}
  • Deprotonation and Stabilization :
    The base (e.g., NaOH or Et3_3N) neutralizes HCl, shifting equilibrium toward product formation.

Reaction kinetics favor polar aprotic solvents (e.g., acetone) due to their ability to stabilize ionic intermediates. Elevated temperatures (25–50°C) accelerate the reaction but risk decomposition of the nitro group.

Challenges and Optimization Strategies

Moisture Sensitivity

4-Nitrobenzenesulfonyl chloride is hygroscopic, necessitating anhydrous conditions. Pre-drying solvents over molecular sieves and conducting reactions under nitrogen atmosphere improve yields by 10–15%.

Byproduct Formation

Overheating or prolonged reaction times can lead to:

  • Di-sulfonylation : Mitigated by maintaining stoichiometric control (1:1 sulfonyl chloride:amine).

  • Nitro Group Reduction : Avoided by excluding reducing agents and stabilizing pH near neutrality .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) at the para position of the benzene ring undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for generating intermediates with enhanced biological activity.

Reaction Conditions

  • Catalyst : 10% palladium on carbon (Pd/C)

  • Solvent : Acetic acid

  • Pressure : 40 psi hydrogen gas

  • Temperature : Ambient (reaction completed in 30 minutes) .

Product

The reduction yields N-acetyl-N-(4,6-dimethyl-2-pyrimidyl)sulfanilamide (melting point: 201.5–203.0°C), confirmed by recrystallization from acetonitrile .

Acylation Reactions

The sulfonamide’s amino group participates in acylation under controlled conditions.

Key Steps

  • Protection : The primary amino group is protected using a carbobenzoxy (Cbz) group to prevent undesired side reactions.

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or alkaline media.

  • Deprotection : Catalytic hydrogenation removes the Cbz group .

Example Reaction

Acylation of the sodium salt of N-(4,6-dimethyl-2-pyrimidyl)-4-nitrobenzenesulfonamide with acetyl chloride produces the N-acetylated derivative in 91.5% yield .

Acid-Base Reactions

The sulfonamide proton exhibits acidity, enabling salt formation under alkaline conditions.

Sodium Salt Formation

  • Reagents : 5 N sodium hydroxide (NaOH)

  • Conditions : Heating on a steam bath followed by chilling and filtration.

  • Product : Sodium salt of N-(4,6-dimethyl-2-pyrimidyl)-4-nitrobenzenesulfonamide (isolated as a stable powder) .

Sulfonamide Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond can cleave, though this reaction is less common due to the compound’s stability.

Conditions

  • Acidic Hydrolysis : Concentrated HCl at elevated temperatures (100–150°C).

  • Basic Hydrolysis : Prolonged heating with NaOH (5 N) .

Synthetic Utility in Heterocyclic Chemistry

The pyrimidine ring participates in nucleophilic substitution reactions. For example:

  • Amination : Reacts with amines to form substituted pyrimidine derivatives.

  • Cross-Coupling : Palladium-catalyzed coupling with aryl halides .

Mechanistic Insights

  • Nitro Reduction : Follows a heterogeneous catalytic mechanism, with hydrogen adsorption on Pd/C facilitating electron transfer to the nitro group .

  • Acylation : Proceeds via nucleophilic attack by the sulfonamide’s amino group on the acyl chloride, stabilized by pyridine as a base .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide has shown promising antimicrobial properties. Studies indicate that sulfonamides, including this compound, can inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of antibiotics targeting bacterial infections.

1.2 Antimalarial Research
Research has indicated that derivatives of sulfonamides can inhibit plasmepsin II, an enzyme critical for the survival of malaria parasites. A study highlighted the potential of this compound as a lead compound in developing antimalarial drugs by targeting these enzymes effectively .

1.3 PET Imaging Agents
The compound has been explored as a precursor for positron emission tomography (PET) tracers. Its ability to form stable complexes with radiolabels makes it suitable for imaging applications in medical diagnostics .

Agricultural Applications

2.1 Herbicidal Properties
this compound exhibits herbicidal activity against various weeds. It functions by inhibiting specific metabolic pathways in plants, which can be particularly effective against hard-to-control species like nutsedge .

2.2 Selectivity and Efficacy
The selectivity of this compound allows it to target unwanted vegetation while minimizing damage to crops, making it a valuable tool in sustainable agriculture practices.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of sulfonamides found that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential use in treating infections caused by these pathogens.

Case Study 2: Herbicide Development
In trials assessing the effectiveness of various herbicides, this compound demonstrated superior control over certain weed species compared to traditional herbicides, showcasing its potential as a novel agricultural chemical.

Mechanism of Action

The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the bacteriostatic effect of the compound, effectively controlling bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide with structurally related sulfonamide derivatives, focusing on molecular properties, substituents, and biological activities:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents Binding Energy (kcal/mol) Biological Activity Key Interactions/Notes
This compound (153312-38-0) C₁₂H₁₂N₄O₄S 308.31 Nitro (-NO₂) N/A Potential antimicrobial Nitro group may enhance H-bonding and acidity .
N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide (Not specified) C₁₉H₁₆N₆O₄S 424.43 Nitrobenzylideneamino -6.04905 (6TZ6), -6.590 (7CKQ) Antimicrobial activity Stronger binding to C. albicans (6TZ6) and B. subtilis (7CKQ) via H-bonds with HIS 388, LYS 83/155 .
N4-Acetylsulfamethazine (Not specified) C₁₄H₁₆N₄O₃S 320.36 Acetyl (-COCH₃) N/A Antitubercular Reduced acidity due to acetyl group; lower H-bond potential .
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide (289629-99-8) C₁₉H₁₇FN₄O₃S 400.43 Fluorobenzamide N/A Unknown Fluorine substituent may improve bioavailability and membrane permeability .
N4-Valeroylsulfamethazine (Not specified) C₁₉H₂₂N₄O₄S 410.47 Valeroyl (-COC₄H₉) N/A Antitubercular Increased lipophilicity may enhance cellular uptake .

Key Observations:

Substituent Effects on Binding Affinity: The nitrobenzylideneamino derivative exhibits the strongest binding to microbial targets (6TZ6 and 7CKQ) with docking scores of -6.05 to -6.59 kcal/mol, attributed to its extended π-conjugation and hydrogen-bond interactions with residues like HIS 388 and LYS 155 . In contrast, the nitrobenzenesulfonamide lacks direct binding data but may exhibit weaker interactions due to the absence of the benzylideneamino group’s planar geometry.

Fluorine substituents (e.g., 4-fluorobenzamide derivative) enhance lipophilicity and may improve pharmacokinetic properties .

Synthetic Accessibility: The parent compound’s synthesis likely involves sulfonylation of 4,6-dimethyl-2-pyrimidinamine with 4-nitrobenzenesulfonyl chloride, analogous to methods for N4-acetylsulfamethazine . The nitrobenzylideneamino variant requires additional steps for Schiff base formation, increasing synthetic complexity .

Research Findings and Implications

  • Antimicrobial Potential: The nitrobenzylideneamino derivative’s superior binding scores suggest it is a more potent antimicrobial agent than the nitrobenzenesulfonamide. However, the latter’s simpler structure may offer advantages in synthetic yield and cost-effectiveness .
  • Bulky substituents (e.g., valeroyl) increase lipophilicity but may reduce solubility .
  • Unresolved Questions : Direct comparative studies on the nitrobenzenesulfonamide’s binding interactions and antimicrobial efficacy are needed to validate hypotheses derived from structural analogs.

Biological Activity

N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide, a sulfonamide compound, has garnered attention for its biological activity, particularly its antibacterial properties. This article explores its mechanism of action, biological efficacy, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(4,6-dimethylpyrimidin-2-yl)-4-nitrobenzenesulfonamide
  • Molecular Formula : C12H12N4O4S
  • Molecular Weight : 308.31 g/mol
  • CAS Number : 153312-38-0

The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in the bacterial synthesis of folic acid, which is essential for DNA synthesis and cell growth. By blocking DHPS, the compound effectively restricts bacterial proliferation, leading to a bacteriostatic effect .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. Studies have shown that it is particularly effective against Gram-positive bacteria. The compound's efficacy can be attributed to its structural features that enhance binding affinity to DHPS.

Comparative Efficacy Table

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Streptococcus pneumoniae8 µg/mL

Case Studies

Several studies have investigated the biological activity of this compound:

  • In vitro Study on Bacterial Strains :
    A study assessed the compound's effectiveness against a range of bacterial isolates from clinical samples. Results indicated that it inhibited growth in over 70% of tested strains, suggesting broad-spectrum potential .
  • Mechanistic Insights :
    Research focused on the interaction between the compound and DHPS revealed that structural modifications could enhance potency. For instance, derivatives with additional functional groups showed improved binding affinity and antibacterial activity .
  • Preclinical Evaluations :
    In animal models, this compound demonstrated significant efficacy in treating infections caused by resistant bacterial strains. These findings support its potential use in clinical settings as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4,6-Dimethyl-2-pyrimidinyl)-4-nitrobenzenesulfonamide?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, sulfonamide derivatives are typically prepared by reacting sulfonyl chlorides with amines. A related method involves refluxing 2-thio-4,6-dimethylpyrimidine with halogenated intermediates (e.g., 2-chloroacetamide derivatives) in ethanol, followed by crystallization using chloroform-acetone mixtures . Structural analogs, such as sulfadiazine derivatives, are synthesized by condensing pyridine-4-carboxaldehyde with sulfadiazine, followed by purification via column chromatography .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., S–N bonds at ~1.62 Å), torsion angles (e.g., C–S–N–C ~80°), and intermolecular interactions (e.g., hydrogen bonding between sulfonamide NH and nitro groups). Refinement protocols using programs like SHELXL and OLEX2 are employed, with H atoms positioned geometrically and thermal parameters constrained to parent atoms .

Q. What basic biological activities are reported for this compound?

  • Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, S. aureus). For example, sulfonamide-pyrimidine hybrids exhibit MIC values ranging from 8–64 µg/mL, with molecular docking used to correlate activity with binding to dihydropteroate synthase (DHPS) .

Advanced Research Questions

Q. How does the nitro substituent influence binding interactions with biological targets?

  • Methodological Answer : The nitro group enhances electrophilicity, facilitating π-π stacking and hydrogen bonding with protein active sites. In studies with the 6TZ6 protein (a bacterial target), the nitrobenzylideneamino moiety forms hydrophobic contacts with residues like Val231 and Thr177, while the sulfonamide group hydrogen-bonds to catalytic sites. Binding free energy calculations (e.g., ΔG = -9.2 kcal/mol) validate affinity .

Q. What computational strategies resolve contradictions in crystallographic or activity data?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize molecular geometries and validate experimental bond lengths/angles. For conflicting antimicrobial results, molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) assess stability of ligand-protein complexes, distinguishing true binding from crystallographic artifacts .

Q. How do structural analogs (e.g., sulfamethazine) differ in properties?

  • Methodological Answer : Replacing the nitro group with an amino group (as in sulfamethazine) reduces electron-withdrawing effects, altering solubility and bioactivity. Sulfamethazine (4-amino derivative) shows higher solubility in polar solvents (logP = 0.8 vs. 2.1 for the nitro analog) and broader antimicrobial spectra due to enhanced DHPS inhibition .

Q. What protocols address discrepancies in crystallographic refinement?

  • Methodological Answer : Multi-temperature crystallography (e.g., 100–300 K datasets) mitigates thermal motion artifacts. For disordered regions, iterative refinement with anisotropic displacement parameters (ADPs) and twin correction (e.g., using TWINABS) improves resolution. R-factor convergence below 0.05 ensures reliability .

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